
2-chloro-N-(4-sulfamoylphenyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of sulfanilamide with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in acetone at room temperature or under reflux conditions . The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-chloro group in 2-chloro-N-(4-sulfamoylphenyl)acetamide undergoes nucleophilic substitution with sulfur- and nitrogen-based nucleophiles, forming thioether or amine-linked derivatives.
Key Reactions:
-
Reaction with 1,3,4-Thiadiazole-2-thiols
In acetone under reflux for 3 hours, the chloride is displaced by thiol groups from 5-(substitutedamino)-1,3,4-thiadiazole-2-thiols, yielding 4-(2-((5-substitutedamino-thiadiazol-2-yl)thio)acetyl)benzenesulphonamide .Example:
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Reaction with Indole-Chalcone Derivatives
The compound reacts with indole-chalcone nucleophiles to form hybrid chalcone-acetamide derivatives, likely via substitution at the α-carbon.
Conditions and Reagents:
Hydrolysis Reactions
The amide bond and sulfonamide group are susceptible to hydrolysis under acidic or basic conditions.
Acidic Hydrolysis:
In concentrated HCl, the amide bond breaks to yield 4-sulfamoylphenylamine and chloroacetic acid.
Basic Hydrolysis:
Under NaOH, the chloroacetamide hydrolyzes to form sodium chloroacetate and 4-sulfamoylaniline.
Oxidation:
The sulfamoyl group can oxidize to sulfonic acid derivatives under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), though this is less commonly reported.
Reduction:
Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, forming 2-chloro-N-(4-sulfamoylphenethyl)amine.
Reaction Mechanism Insights
The reactivity is driven by:
Scientific Research Applications
Antibacterial Activity
Sulfonamides, including 2-chloro-N-(4-sulfamoylphenyl)acetamide, are well-known for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which is essential for nucleic acid production.
Key Findings:
- Studies have shown that this compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations .
- The compound's structure allows it to interact with bacterial enzymes, disrupting their metabolic processes and leading to bacterial cell death .
Anticancer Properties
Recent research has highlighted the potential of this compound as an anticancer agent. Its derivatives have been shown to inhibit the growth of various cancer cell lines.
Case Studies:
- A study reported that derivatives of this compound exhibited significant anti-proliferative effects on triple-negative breast cancer cell lines (MDA-MB-231) and MCF-7 .
- Compounds derived from this sulfonamide showed selective toxicity towards cancer cells compared to normal cells, indicating their potential for targeted cancer therapy .
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are enzymes that catalyze the conversion of carbon dioxide to bicarbonate and protons, playing a crucial role in various physiological processes.
Research Insights:
- This compound has been identified as a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors .
- The inhibition of CA IX can lead to reduced tumor growth and metastasis, making this compound a candidate for further development in cancer therapeutics.
Pharmacological Applications
The pharmacological applications of this compound extend beyond antibacterial and anticancer activities.
Potential Uses:
- It has been suggested for use in treating conditions such as glaucoma and obesity due to its ability to modulate metabolic pathways influenced by carbonic anhydrases .
- Its derivatives may also exhibit anti-inflammatory properties, further broadening the scope of its therapeutic applications .
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-sulfamoylphenyl)acetamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH and cell proliferation . By inhibiting CA IX, the compound can disrupt tumor growth and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)acetamide
- 2-chloro-N-(4-aminophenyl)acetamide
- N-(4-sulfamoylphenyl)-2-chloroacetamide
Uniqueness
2-chloro-N-(4-sulfamoylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CA IX over other carbonic anhydrase isoforms makes it a valuable compound in medicinal chemistry .
Biological Activity
2-Chloro-N-(4-sulfamoylphenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, including its mechanism of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a sulfonamide group attached to a chloro-substituted acetamide. The compound's crystal structure has been characterized, revealing significant bond lengths and angles that fall within normal ranges, indicating stability in its molecular configuration .
The primary mechanism by which this compound exerts its biological effects appears to involve the inhibition of carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in regulating pH and fluid balance in tissues, making them targets for cancer therapies. Inhibition of CAIX, in particular, has been linked to reduced survival rates of cancer cells, notably cancer stem cells .
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells. The compound's ability to increase annexin V-FITC positivity indicates a robust apoptotic response .
Table 1: Antitumor Activity Against Various Cell Lines
Cell Line | IC50 (μM) | Apoptosis Induction (%) |
---|---|---|
MDA-MB-231 (Breast) | 10.93 | 22 |
Patu8988 (Pancreatic) | 15.00 | 18 |
ECA109 (Esophagus) | 12.50 | 20 |
Neurological Effects
In addition to its antitumor properties, this compound has been studied for its potential effects on neurological disorders such as epilepsy and Alzheimer's disease. The activation of carbonic anhydrases has been proposed as a novel therapeutic strategy for these conditions, suggesting that further research into this compound's neuroprotective effects is warranted .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cancer Research : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models, correlating with its in vitro findings on apoptosis induction .
- Neuroprotection : Another research effort highlighted the potential for this compound to modulate CA activity in neuronal tissues, which may contribute to neuroprotection against oxidative stress .
- Antibacterial Activity : Preliminary investigations suggest that the compound also exhibits antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Further studies are needed to quantify these effects and explore the underlying mechanisms .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-chloro-N-(4-sulfamoylphenyl)acetamide, and how can reaction conditions be optimized for high yield?
The compound is synthesized via nucleophilic substitution under anhydrous conditions. A typical procedure involves reacting 4-sulfamoylaniline with chloroacetyl chloride in the presence of a base like K₂CO₃ under nitrogen atmosphere. Key steps include:
- Reagent ratios : 1:1 molar ratio of 4-sulfamoylaniline to chloroacetyl chloride.
- Temperature : Room temperature or controlled heating (e.g., 40–60°C) to minimize side reactions.
- Workup : Filtration and recrystallization from ethanol yield pure product with >85% efficiency .
- Optimization : Adjusting solvent polarity (e.g., acetone vs. DMF) and base strength (K₂CO₃ vs. NaH) can enhance reactivity and purity.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H⋯O) and packing motifs (e.g., N–H⋯O chains) using SHELX software for refinement .
- NMR/IR : Confirm acetamide formation via ¹H NMR (δ 4.2 ppm for CH₂Cl, δ 10.5 ppm for NH) and IR (1690–1710 cm⁻¹ for C=O stretch) .
- Mass spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., m/z 261.06 [M+H]⁺) .
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (toxicological data suggest irritant properties) .
- Ventilation : Use fume hoods due to potential release of chloroacetyl chloride vapors.
- Waste disposal : Segregate halogenated waste and treat via incineration .
Advanced Research Questions
Q. How does structural modification of this compound influence its biological activity?
- Sulfonamide substitution : Replacing the sulfamoyl group with nitro or hydroxyl moieties alters enzyme inhibition (e.g., carbonic anhydrase IC₅₀ values vary by >10-fold) .
- Chlorine position : Meta-substituted analogs (e.g., 3-chloro derivatives) show reduced antimicrobial activity compared to para-substituted variants, likely due to steric hindrance .
- Derivatization : Thio/seleno-acetamide derivatives exhibit enhanced VEGFR-2 inhibition (e.g., compound 3b in shows IC₅₀ = 0.12 μM).
Q. How can computational modeling guide the design of derivatives targeting specific enzymes?
- Docking studies : Use AutoDock Vina to predict binding affinity to VEGFR-2 or PPARγ. Validate with experimental IC₅₀ data and molecular dynamics simulations to assess stability .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with carbonic anhydrase XII inhibition (R² > 0.85 in ).
Q. What analytical methods resolve contradictions in reported biological activity data?
- Assay variability : Compare MIC values under standardized CLSI guidelines for antimicrobial studies .
- Cytotoxicity controls : Use MTT assays on non-cancerous cell lines (e.g., HEK-293) to distinguish selective toxicity .
- Batch consistency : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
Q. How does this compound synergize with antibiotics against multidrug-resistant pathogens?
- Combination studies : Test with β-lactams (e.g., meropenem) or fluoroquinolones (e.g., ciprofloxacin) using checkerboard assays. Synergy is indicated by FIC index <0.5 .
- Mechanistic insight : Disruption of bacterial efflux pumps or biofilm formation (assessed via confocal microscopy) may explain enhanced efficacy .
Q. What strategies improve the scalability of derivatives for preclinical testing?
- Continuous flow synthesis : Optimize residence time and temperature for intermediates like 26 (98% yield in ).
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) for gram-scale production of thioacetamide derivatives .
Q. Methodological Challenges
Q. How are hydrogen-bonding networks in crystal structures analyzed to predict solubility?
- Mercury software : Map intermolecular interactions (e.g., N–H⋯O chains along the c-axis in ).
- Solubility prediction : Correlate lattice energy (calculated via DFT) with experimental logP values (e.g., logP = 1.9 for the parent compound) .
Q. What techniques validate enzyme inhibition mechanisms beyond IC₅₀ measurements?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for carbonic anhydrase .
- Kinetic assays : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
Properties
IUPAC Name |
2-chloro-N-(4-sulfamoylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDNKFSVVIFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326235 | |
Record name | 2-chloro-N-(4-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-01-0 | |
Record name | N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14949-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 525660 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14949-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-(4-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4'-sulfamoylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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